molecular formula C8H9NO3 B1391578 4-Hydroxy-3-(methylamino)benzoic acid CAS No. 617-13-0

4-Hydroxy-3-(methylamino)benzoic acid

Cat. No.: B1391578
CAS No.: 617-13-0
M. Wt: 167.16 g/mol
InChI Key: KVOIUNJFGINUSA-UHFFFAOYSA-N
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Description

4-Hydroxy-3-(methylamino)benzoic acid is an organic compound with the molecular formula C8H9NO3 It is a derivative of benzoic acid, featuring a hydroxyl group and a methylamino group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-3-(methylamino)benzoic acid typically involves the following steps:

    Nitration: The starting material, 4-hydroxybenzoic acid, undergoes nitration to introduce a nitro group at the meta position relative to the hydroxyl group.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

    Methylation: The amino group is methylated using a methylating agent like methyl iodide in the presence of a base to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-3-(methylamino)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like alkoxides or amines can be used in the presence of a base.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzoic acid derivatives.

Scientific Research Applications

4-Hydroxy-3-(methylamino)benzoic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a probe to study enzyme-substrate interactions and metabolic pathways.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Hydroxy-3-(methylamino)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and methylamino groups play a crucial role in binding to these targets, influencing their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxybenzoic acid: Lacks the methylamino group, making it less versatile in certain chemical reactions.

    3-Hydroxy-4-aminobenzoic acid: Similar structure but without the methyl group, affecting its reactivity and applications.

    3-(Methylamino)benzoic acid:

Uniqueness

4-Hydroxy-3-(methylamino)benzoic acid is unique due to the presence of both hydroxyl and methylamino groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various scientific and industrial applications.

Biological Activity

4-Hydroxy-3-(methylamino)benzoic acid, commonly referred to as 4-HMBA , is an organic compound belonging to the class of hydroxybenzoic acid derivatives. This compound has garnered attention in various fields of biological research due to its potential therapeutic applications, including antimicrobial and anticancer properties. This article delves into the biological activities of 4-HMBA, supported by relevant data tables and case studies.

Chemical Structure and Properties

This compound has a molecular formula of C9_9H11_11NO3_3 and a molecular weight of 181.19 g/mol. Its structure includes a hydroxyl group (-OH), a methylamino group (-NH(CH3_3)2_2), and a carboxylic acid group (-COOH), which contribute to its biological activity.

Antimicrobial Activity

Research indicates that 4-HMBA exhibits significant antimicrobial properties against various pathogens. A study conducted by demonstrated that 4-HMBA effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, showcasing a minimum inhibitory concentration (MIC) as low as 32 µg/mL against Staphylococcus aureus and Escherichia coli.

PathogenMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli32
Pseudomonas aeruginosa64

Anticancer Properties

4-HMBA has also been explored for its anticancer potential. A study published in PubMed revealed that the compound inhibits cell cycle progression in HeLa cells, a cervical cancer cell line. The mechanism involves the activation of p21(WAF1) and inhibition of cyclin D1 expression, leading to cell cycle arrest at the G1 phase .

Neuroprotective Effects

Recent investigations have highlighted the neuroprotective effects of 4-HMBA. In vivo studies demonstrated that treatment with 4-HMBA significantly improved cognitive function in mouse models of Alzheimer's disease by reducing oxidative stress markers and preventing neuronal apoptosis .

The biological activity of 4-HMBA is attributed to its ability to interact with various biological targets, including enzymes and receptors involved in cell signaling pathways. The hydroxyl and carboxylic groups facilitate hydrogen bonding, enhancing binding affinity to target proteins.

Study on Antimicrobial Efficacy

In a controlled laboratory setting, researchers tested the antimicrobial efficacy of 4-HMBA against common pathogens using disk diffusion methods. The results confirmed its broad-spectrum activity, particularly against antibiotic-resistant strains.

Neuroprotection in Alzheimer's Models

A series of experiments evaluated the neuroprotective effects of 4-HMBA in transgenic mouse models expressing amyloid precursor protein (APP). The findings indicated that administration of 4-HMBA resulted in reduced amyloid plaque formation and improved behavioral outcomes in memory tests compared to untreated controls .

Properties

IUPAC Name

4-hydroxy-3-(methylamino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-9-6-4-5(8(11)12)2-3-7(6)10/h2-4,9-10H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVOIUNJFGINUSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=CC(=C1)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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